molecular formula C16H16Cl2O4S B015239 2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate CAS No. 188928-10-1

2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate

Cat. No.: B015239
CAS No.: 188928-10-1
M. Wt: 375.3 g/mol
InChI Key: DMDKUUBCBOPAQB-UHFFFAOYSA-N
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Description

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate is an organic compound with a complex structure that includes a methanesulfonate group attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of 4-[(3,4-dichlorophenyl)methoxy]phenol, which is then reacted with ethyl methanesulfonate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorophenyl)methoxy]phenol
  • 2,4-Dichlorophenyl methanesulfonate
  • 4-[(2,4-Dichlorophenyl)methoxy]phenyl]methanol

Uniqueness

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDKUUBCBOPAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404395
Record name 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188928-10-1
Record name 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate
Reactant of Route 2
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate
Reactant of Route 3
Reactant of Route 3
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate
Reactant of Route 4
Reactant of Route 4
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate
Reactant of Route 5
Reactant of Route 5
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate
Reactant of Route 6
Reactant of Route 6
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate

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